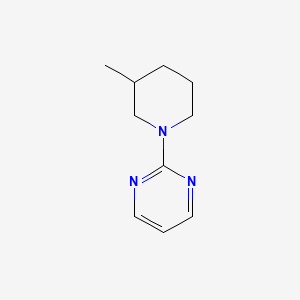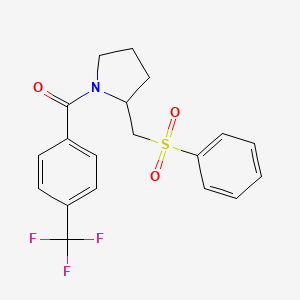
(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds and is used widely by medicinal chemists . The compound also contains a phenylsulfonyl group and a trifluoromethyl group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a phenylsulfonyl group, and a trifluoromethyl group . The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity, a phenomenon called "pseudorotation" . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Applications De Recherche Scientifique
Crystal Structure and Synthesis
Studies have detailed the crystal structure and synthesis processes involving compounds with structural similarities or functionalities related to "(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone". For instance, the molecular and crystal structures of certain ruthenium complexes provide insights into the coordination chemistry and structural aspects of related compounds. Another area of research focuses on the synthesis and crystal structure of boric acid ester intermediates, emphasizing the significance of these processes in understanding the molecular configurations and potential applications of such compounds in materials science and catalysis (Toyama & Nagao, 2022); (Huang et al., 2021).
Catalysis and Organic Synthesis
Certain compounds structurally related to "this compound" have been demonstrated as efficient organocatalysts in various chemical reactions. For example, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, has shown efficiency in asymmetric Michael addition reactions, highlighting the potential of such compounds in stereoselective synthesis and their application in producing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).
Photocatalysis and Radical Reactions
The role of similar compounds in photochemically induced radical reactions has been explored, demonstrating their utility in the direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions. This research highlights the potential for these compounds to facilitate the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds, paving the way for innovative approaches in the synthesis of complex organic structures and the extension of carbon skeletons (Amaoka et al., 2014).
Biological Activities
Further studies have explored the synthesis, structure, and biological activities of derivatives containing the arylthio/sulfinyl/sulfonyl group, indicating some of these compounds exhibit favorable herbicidal and insecticidal activities. This research suggests potential applications in agriculture and pest control, demonstrating the broad scope of scientific interest in compounds with functionalities related to "this compound" (Wang et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
The compound “(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, compounds with a pyrrolidine ring can interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or blocking ion channels .
Biochemical Pathways
The compound “this compound” could potentially affect various biochemical pathways, depending on its specific targets. For example, if it targets enzymes, it could alter metabolic pathways. If it targets receptors, it could affect signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and can be distributed throughout the body . They can be metabolized by various enzymes and excreted through the kidneys .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. It could potentially alter cellular functions, induce or inhibit cellular responses, or even cause cell death .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3S/c20-19(21,22)15-10-8-14(9-11-15)18(24)23-12-4-5-16(23)13-27(25,26)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALABKQYMSNOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2724177.png)
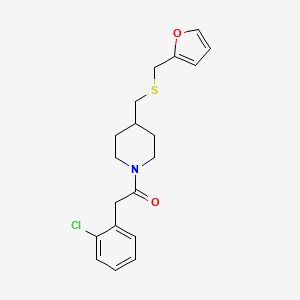
![4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2724179.png)
![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)
![N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2724182.png)
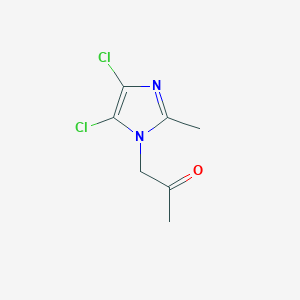
![3-Iodo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2724184.png)
![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2724187.png)

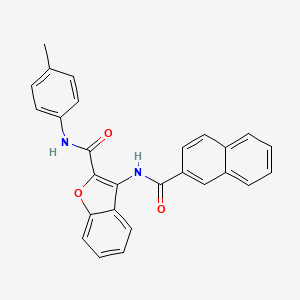
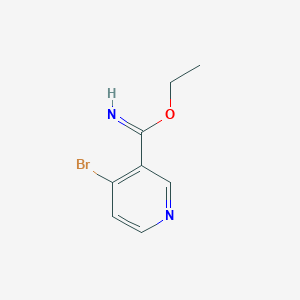
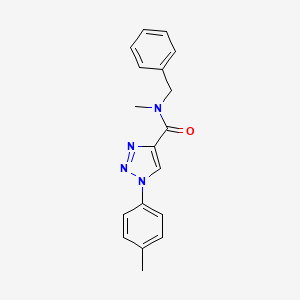
![4-Methyl-7-phenyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724195.png)
